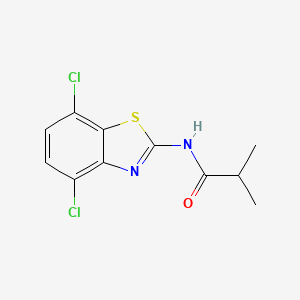
N-(4-nitrophenyl)adamantan-1-amine
Descripción general
Descripción
N-(4-nitrophenyl)adamantan-1-amine is a compound that features an adamantane core substituted with a 4-nitrophenyl group Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)adamantan-1-amine typically involves the reaction of adamantan-1-amine with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature and solvent choice, are made to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-nitrophenyl)adamantan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles.
Coupling Reactions: Palladium catalysts, ligands, and bases.
Major Products Formed
Reduction of Nitro Group: Formation of N-(4-aminophenyl)adamantan-1-amine.
Substitution Products: Various substituted adamantane derivatives.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)adamantan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)adamantan-1-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity. The adamantane core provides structural stability and enhances the compound’s ability to interact with its targets effectively.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-aminophenyl)adamantan-1-amine: Similar structure but with an amino group instead of a nitro group.
N-(4-methylphenyl)adamantan-1-amine: Features a methyl group instead of a nitro group.
N-(4-chlorophenyl)adamantan-1-amine: Contains a chlorine atom instead of a nitro group.
Uniqueness
N-(4-nitrophenyl)adamantan-1-amine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-18(20)15-3-1-14(2-4-15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDJRKCUOQOLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-3-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]aniline](/img/structure/B2499857.png)


![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B2499860.png)
![2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2499862.png)


![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)


![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/new.no-structure.jpg)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)


